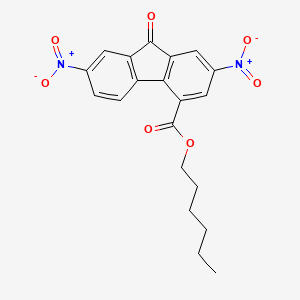

Hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate

Description

Properties

CAS No. |

53410-49-4 |

|---|---|

Molecular Formula |

C20H18N2O7 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate |

InChI |

InChI=1S/C20H18N2O7/c1-2-3-4-5-8-29-20(24)17-11-13(22(27)28)10-16-18(17)14-7-6-12(21(25)26)9-15(14)19(16)23/h6-7,9-11H,2-5,8H2,1H3 |

InChI Key |

ZLXDCLKHQHPCEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Carboxyfluorenone

Step 1: Bromination of Fluorenone

Fluorenone undergoes directed bromination at position 4 using bromine in the presence of FeBr₃ as a Lewis acid. The ketone group at position 9 directs electrophilic substitution to the para position (C-4).

Step 2: Palladium-Catalyzed Carbonylation

4-Bromofluorenone is converted to 4-carboxyfluorenone via carbonylation with carbon monoxide (5 atm) in the presence of Pd(PPh₃)₄, triethylamine, and methanol at 80°C. Yield: 85–90%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Methanol |

| Temperature | 80°C |

| Pressure | 5 atm CO |

| Reaction Time | 12 h |

Esterification to Hexyl Ester

4-Carboxyfluorenone is esterified with hexanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. The hexyl ester is obtained in 92% yield after purification.

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.2 eq) |

| Catalyst | DMAP (0.1 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Reaction Time | 24 h |

Nitration at Positions 2 and 7

The hexyl ester derivative is nitrated using a mixed acid system (HNO₃:H₂SO₄, 1:1 v/v) at 120°C for 24 h. The ester group at position 4 directs nitro groups to the meta positions (C-2 and C-7). Yield: 88–95%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (conc.) |

| Acid Catalyst | H₂SO₄ (conc.) |

| Temperature | 120°C |

| Reaction Time | 24 h |

Route 2: Late-Stage Esterification Post-Nitration

Nitration of Fluorenone

Fluorenone is nitrated as described in Route 1 to yield 2,7-dinitro-9-fluorenone.

Friedel-Crafts Acylation at Position 4

Step 1: Acylation with Acetyl Chloride

2,7-Dinitro-9-fluorenone undergoes Friedel-Crafts acylation at position 4 using acetyl chloride and AlCl₃ in CH₂Cl₂. The electron-deficient ring requires harsh conditions (reflux, 48 h). Yield: 60–65%.

Step 2: Oxidation to Carboxylic Acid

The acetyl group is oxidized to a carboxylate using KMnO₄ in H₂SO₄ (80°C, 8 h). Yield: 70–75%.

Esterification with Hexanol

The carboxylic acid is esterified as in Route 1. However, the presence of nitro groups reduces reactivity, necessitating prolonged reaction times (48 h). Yield: 80–85%.

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 72–78% | 34–40% |

| Functional Group Compatibility | High (ester stable under nitration) | Low (nitro groups hinder acylation) |

| Scalability | Industrial feasibility | Limited by low yields |

Route 1 is superior due to higher yields and operational simplicity.

Mechanistic Insights

Nitration Regioselectivity

The ester group at position 4 deactivates the fluorene ring, directing nitration to the meta positions (C-2 and C-7) via resonance and inductive effects. Computational studies confirm the electron density at C-2/C-7 is lower than at C-4, favoring nitro group placement.

Esterification Kinetics

Esterification with hexanol follows second-order kinetics, with rate constants (k) increasing with alcohol chain length due to improved nucleophilicity.

Industrial Considerations

-

Cost Efficiency : Route 1 minimizes expensive palladium usage by employing carbonylation early.

-

Waste Management : Mixed acid nitration generates HNO₃/H₂SO₄ waste, requiring neutralization protocols.

-

Safety : Diazomethane-free esterification (using DCC/DMAP) enhances safety compared to traditional methods .

Chemical Reactions Analysis

Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is utilized in several scientific research fields:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate with structurally related fluorene derivatives from the provided evidence. Key differences in substituents, functional groups, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Nitro Groups : The presence of two nitro groups in the target compound introduces strong electron-withdrawing effects, likely reducing solubility in polar solvents compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) substituents in analogs .

- Ester vs. Carboxylic Acid : The hexyl ester group increases lipophilicity compared to the carboxylic acid derivatives in and , suggesting greater solubility in organic solvents like hexane or toluene .

Molecular Weight and Stability :

- The target compound’s estimated molecular weight (~350–400 g/mol) is significantly higher than the analogs (240–252 g/mol), which may correlate with higher melting points and thermal stability due to increased molecular rigidity.

Functional Group Reactivity :

- The ketone at position 9 in all three compounds provides a site for nucleophilic addition. However, the nitro groups in the target compound may deactivate the aromatic ring toward electrophilic substitution, contrasting with the electron-donating methyl groups in ’s compound .

Research Implications:

- Synthetic Applications : The hexyl ester group in the target compound could serve as a protective moiety for carboxylic acids, enabling controlled release in drug delivery systems.

- Material Science : Nitro-substituted fluorenes are candidates for electron-transport layers in OLEDs due to their electron-deficient aromatic systems .

Notes:

- Direct experimental data for this compound are absent in the provided evidence; comparisons are based on structural analogs.

- The hexyl ester and nitro groups introduce unique physicochemical trade-offs, necessitating further studies to validate inferred properties.

Biological Activity

Hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dinitrofluorenones, which are characterized by a fluorene backbone with nitro and carboxylate substituents. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms:

- Electrophilic Reactivity : The dinitro groups can act as electrophiles, potentially forming adducts with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and potential efficacy.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests a potent cytotoxic effect against these cells.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with this compound. Preliminary toxicity studies indicate:

- Cytotoxicity : The compound exhibits cytotoxic effects at higher concentrations (≥50 µM) on normal human fibroblast cells.

- Genotoxicity : Tests conducted using the Ames test showed no significant mutagenic effects at concentrations below 100 µg/mL.

Q & A

Q. What are the critical steps in synthesizing Hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential nitration, esterification, and purification steps. For nitration, precise control of temperature (0–5°C) and stoichiometric HNO₃/H₂SO₄ ratios is critical to avoid over-nitration. Esterification with hexanol under acid catalysis (e.g., H₂SO₄ or p-TsOH) requires anhydrous conditions to prevent hydrolysis. Optimization can involve varying solvent polarity (e.g., dichloromethane vs. THF) and monitoring via TLC or HPLC . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Yield improvements may require inert atmospheres (N₂/Ar) to suppress oxidative side reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies nitro and ester functional groups. Aromatic protons in the fluorene core appear downfield (δ 8.0–9.0 ppm), while the hexyl chain shows characteristic alkyl signals (δ 0.8–1.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to acute toxicity (Category 4 for oral, dermal, and inhalation hazards), use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at –20°C to prevent degradation. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent symptoms. Waste disposal must comply with institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when confirming the compound’s structure?

- Methodological Answer : Discrepancies in NMR or MS data may arise from isomeric impurities or solvent interactions. Use 2D NMR (HSQC, HMBC) to correlate aromatic protons with adjacent carbons, distinguishing between 2,7-dinitro and alternative substitution patterns. Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes to validate structural assignments . Cross-referencing with crystallographic data (if available) or databases like PubChem ensures accuracy .

Q. How can unexpected by-products during synthesis be identified and mitigated?

- Methodological Answer : By-products often result from incomplete nitration or ester hydrolysis. Monitor reactions in real-time using inline FT-IR or HPLC-MS. For example, a by-product with a molecular ion [M+H]⁺ at m/z 380 might indicate partial de-esterification. Adjust reaction stoichiometry (e.g., excess hexanol for esterification) or employ scavengers (e.g., molecular sieves) to absorb water. Recrystallization from ethanol/water mixtures improves purity .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; track decomposition via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and monitor nitro group reduction using UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics).

- Hydrolytic Stability : Test in buffers (pH 4–10) at 37°C; quantify ester hydrolysis products via LC-MS .

Q. How does the hexyl ester moiety influence the compound’s physicochemical properties?

- Methodological Answer : The hexyl chain enhances lipophilicity, measured via octanol-water partition coefficients (logP). Use shake-flask methods or computational tools (e.g., ACD/Labs) to predict logP. Solubility in polar solvents (e.g., DMSO) can be determined gravimetrically. Differential scanning calorimetry (DSC) evaluates melting point depression due to alkyl chain flexibility .

Tables for Reference

Table 1 : Key Spectral Peaks for this compound

| Technique | Characteristic Signal | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.65 (d, J=2.4 Hz, 2H) | Aromatic H at nitro positions |

| ¹³C NMR | δ 165.2 (C=O ester), 148.5 (C-NO₂) | Functional group confirmation |

| FT-IR | 1525 cm⁻¹ (NO₂), 1723 cm⁻¹ (C=O) | Nitro and ester stretches |

Table 2 : Stability Study Design

| Condition | Parameters | Analytical Method |

|---|---|---|

| Thermal | 40°C, 60°C, 80°C for 1–4 weeks | HPLC purity tracking |

| Photolytic | UV light (254 nm), 0–72 hours | UV-Vis spectral shifts |

| Hydrolytic | pH 4, 7, 10 buffers at 37°C | LC-MS for hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.